molecular formula C17H22N2O4 B2628432 3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421505-62-5

3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2628432
CAS No.: 1421505-62-5
M. Wt: 318.373
InChI Key: BYQOJIFVYIZVQA-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a phenyl group substituted with an ethoxy group, a furan ring, and a methoxyethyl group attached to the urea moiety

Scientific Research Applications

3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with 4-ethoxyaniline, furan-3-carboxaldehyde, and 2-methoxyethylamine.

    Formation of Intermediate: The first step involves the condensation of 4-ethoxyaniline with furan-3-carboxaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Urea Formation: The final step involves the reaction of the amine with 2-methoxyethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group yields an amine.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group on the phenyl ring.

    3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-ethoxyethyl)urea: Similar structure but with an ethoxy group instead of a methoxy group on the ethyl chain.

    3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-methoxyethyl)urea: Similar structure but with the furan ring attached at a different position.

Uniqueness

The uniqueness of 3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-3-23-16-6-4-15(5-7-16)18-17(20)19(9-11-21-2)12-14-8-10-22-13-14/h4-8,10,13H,3,9,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQOJIFVYIZVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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